molecular formula C6H10BrN B1266044 6-Bromohexanenitrile CAS No. 6621-59-6

6-Bromohexanenitrile

Cat. No. B1266044
CAS RN: 6621-59-6
M. Wt: 176.05 g/mol
InChI Key: PHOSWLARCIBBJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromohexanenitrile and related brominated compounds involves several chemical reactions including bromination, halodeboronation, and cyclization. For example, the halodeboronation of aryl boronic acids using 1,3-dihalo-5,5-dimethylhydantoin and NaOMe as a catalyst demonstrates a method to form aryl bromides and chlorides, which could be analogous to methods used in synthesizing halogenated nitriles (Szumigala et al., 2004). Another approach for synthesizing related compounds involves the reaction of cyclization and split bromination using specific bromides and esters as raw materials (Dou Xue-jie, 2006).

Molecular Structure Analysis

The molecular structure of 6-Bromohexanenitrile, like other brominated organic compounds, can be characterized and analyzed using various spectroscopic methods. Techniques such as NMR spectroscopy and X-ray diffraction provide insights into the compound's molecular geometry, including the arrangement of atoms and the configuration of its bromine substituent. Studies on related bromo-functionalized compounds reveal detailed structural information that contributes to understanding the specific characteristics of brominated nitriles (Rodi et al., 2013).

Scientific Research Applications

Photochemical Studies

6-Bromohexanenitrile and its derivatives have been a subject of interest in photochemical studies. For instance, the study of the photochemistry of 6-bromo-2-naphthols in various solvents revealed insights into the generation and reactivity of electrophilic carbene intermediates. This kind of research is essential for understanding the behavior of brominated organic compounds under light exposure and has implications for fields like organic synthesis and materials science (Pretali et al., 2009).

Catalytic Applications

The catalytic reduction of 6-bromo-1-hexene, a compound closely related to 6-bromohexanenitrile, has been explored. Research on nickel(I) salen electrogenerated at glassy carbon cathodes in acetonitrile showed potential applications in organic synthesis, especially in producing various organic compounds through catalytic processes (Fang et al., 2001).

Synthesis of Bisphosphonates

Bisphosphonates are compounds with significant medicinal and non-medicinal applications. The synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, a derivative of 6-bromohexanenitrile, highlights its potential use in developing new bisphosphonates. Such research is relevant in the pharmaceutical industry, particularly in the development of bone resorption inhibitors (Turhanen, 2022).

Antibacterial Activity

6-Bromohexanenitrile derivatives have also been explored for their antibacterial properties. For example, a synthesized heterocyclic compound from chalcone showed better antibacterial activity compared to chalcone itself. This opens up possibilities for the use of such brominated compounds in developing new antibacterial agents (Khan, 2017).

Photolabile Protecting Groups

Research on 6-bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), related to 6-bromohexanenitrile, demonstrated its potential as a photoremovable protecting group for aldehydes and ketones. Such compounds are vital in synthetic chemistry, particularly in light-sensitive reactions (Lu et al., 2003).

Safety And Hazards

6-Bromohexanenitrile may cause skin and eye irritation, and may be harmful if inhaled, absorbed through the skin, or swallowed . It may also cause respiratory tract irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

6-bromohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c7-5-3-1-2-4-6-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOSWLARCIBBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064421
Record name Hexanenitrile, 6-bromo-
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Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexanenitrile

CAS RN

6621-59-6
Record name 6-Bromohexanenitrile
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Record name 6-Bromohexanenitrile
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Record name 6-Bromohexanenitrile
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Record name Hexanenitrile, 6-bromo-
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Record name Hexanenitrile, 6-bromo-
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Record name 6-bromohexanonitrile
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Record name 6-BROMOHEXANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
JH Wynne, CT Lloyd - Organic preparations and procedures …, 2006 - Taylor & Francis
… In our reported sequence, 6-bromohexanenitrile (1) was converted to the corresponding thiol (2) employing thiourea followed by hydrolysis employing sodium hydroxide and subse…
Number of citations: 3 www.tandfonline.com
DE Butler - Tetrahedron Letters, 1972 - Elsevier
… 6-Bromohexanenitrile thus affords the first evidence of rearrangement using an ur-haloalkanenitrile in this reaction. This nitrile affords a mixture of 6-phenylhexanenitrile (V) and 5-…
Number of citations: 0 www.sciencedirect.com
SY Hussaini, RA Haque, T Fatima, TM Agha… - Transition Metal …, 2018 - Springer
… salts were synthesized by N-alkylation of 1H-benzimidazole with an appropriate alkyl bromide, followed by reaction with either 5-bromovaleronitrile or 6-bromohexanenitrile. The …
Number of citations: 13 link.springer.com
SY Hussaini, RA Haque, M Razali… - AIP Conference …, 2020 - pubs.aip.org
… method of N-alkylation, where 1Hbenzimidazole was initially reacted with an appropriate alkyl bromide, followed by reaction with either 5bromovaleronitrile or 6-bromohexanenitrile. …
Number of citations: 4 pubs.aip.org
S Srivastava, E Fergason, R Nahas, T Carmack… - 2007 - Soc Nuclear Med
… The phenol was protected by a tosyl moiety, and the C6-oxygen alkylated with 6-bromohexanenitrile / NaH. Tosyl was removed using NaOH/i-PrOH, and the nitrile then reduced with …
Number of citations: 2 jnm.snmjournals.org
X Lu, H Wang, R Gao, D Sun, X Bi - RSC advances, 2014 - pubs.rsc.org
… The GC-MS analysis of the products from the reaction of 6-bromohexanenitrile or 6-bromohexan-1-ol revealed that symmetric disulfides make up a large proportion of the reaction …
Number of citations: 54 pubs.rsc.org
JZ Saavedra, A Resendez, A Rovira… - The Journal of …, 2012 - ACS Publications
… 6-Bromohexanenitrile also underwent a similar tandem reduction to afford hexylamine in an isolated yield of 68%, clearly demonstrating the reductive potential of HInCl 2 and BH 3 ·…
Number of citations: 80 pubs.acs.org
PJ Raj, D Bahulayan - Tetrahedron Letters, 2015 - Elsevier
… The initial four component reaction was conducted as a solvent free reaction by stirring the alkyne functionalized aldehyde, ketone, and 6-bromohexanenitrile with slight excess of acetyl …
Number of citations: 6 www.sciencedirect.com
E Abele, R Abele, L Golomba, K Rubina… - Latvian Journal of …, 2010 - archive.sciendo.com
… Reaction mixture was cooled to 0 oC and 6-bromohexanenitrile (1.0 ml, 7.5 mmol) was added dropwise. The reaction mixture was allowed to warm up to room temperature and stirred …
Number of citations: 2 archive.sciendo.com
S Lou, GC Fu - Organic syntheses; an annual publication of …, 2010 - ncbi.nlm.nih.gov
3. Discussion Substantial advances have recently been described in the development of catalysts that cross-couple alkyl electrophiles. 3 For couplings of unsymmetrical secondary …
Number of citations: 11 www.ncbi.nlm.nih.gov

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